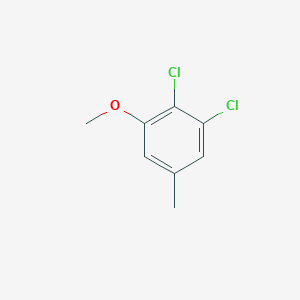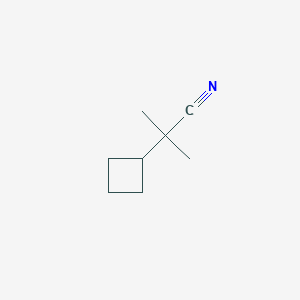
4-Difluoromethoxy-3-fluoropyridine-2-methanol
Vue d'ensemble
Description
“4-Difluoromethoxy-3-fluoropyridine-2-methanol” is a chemical compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.13 . This compound is used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 193.13 .Applications De Recherche Scientifique
Molecular Interactions and Spectroscopy
Hydrogen-Bonded Clusters : A study investigated the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol. The research used molecular orbital calculations and IR spectroscopy, revealing the existence of weak hydrogen bond interactions through aromatic hydrogen (Nibu, Marui, & Shimada, 2006).
Infrared-Optical Double Resonance Spectroscopy : Alcohol complexes with 4-fluorophenylacetylene and 2-fluorophenylacetylene were studied. This research found that methanol forms cyclic complexes with these fluorophenylacetylenes, incorporating specific hydrogen bonds (Maity, Maity, & Patwari, 2011).
Reaction Mechanisms and Synthesis
Reactions with Caesium Fluoroxysulphate : Pyridine reacts with CsSO4F in various solvents, leading to different products depending on the solvent used. This includes the production of 2-fluoropyridine, 2-pyridyl fluorosulphonate, and 2-chloro or 2-alkoxypyridine (Stavber & Zupan, 1990).
Catalyst-Free Domino Reactions : A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine was developed. This process was used to synthesize specific furan derivatives, with potential applications in organic synthesis (Zhao et al., 2020).
Fluorobenzene and p-Difluorobenzene with Methanol : An experimental study using laser spectroscopy investigated clusters of fluorobenzene or p-difluorobenzene microsolvated by methanol. The study provided insights into the interactions and structures of these clusters (Buchhold et al., 2000).
Fluorinated Alcohols in Olefin Epoxidation : A study showed that fluorinated alcohols can enable olefin epoxidation by H2O2 without additional catalysts. This is an important finding for mild condition synthetic processes (de Visser et al., 2003).
Safety and Hazards
The compound has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[4-(difluoromethoxy)-3-fluoropyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLLWGHVMIXYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluoropyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





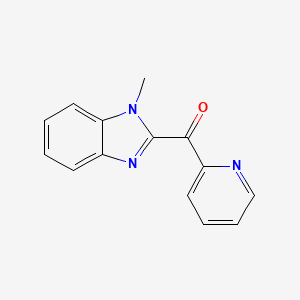


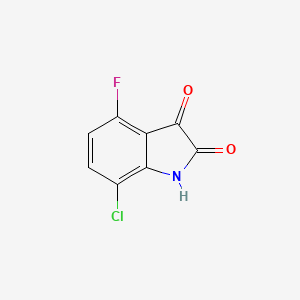
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)

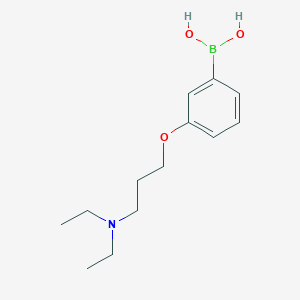
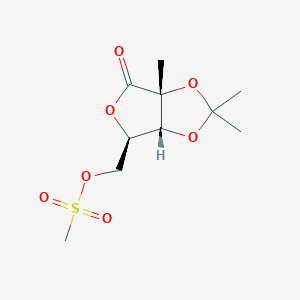
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)
